YAP-TEAD Inhibitor 1 (Peptide 17) is a synthetic peptide designed to inhibit the interaction between Yes-associated protein and TEA domain transcription factors, which play critical roles in regulating gene expression associated with cell growth and survival. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting oncogenic signaling pathways that involve the Hippo pathway.
The peptide was developed through structure-based design strategies aimed at disrupting the protein-protein interactions crucial for the oncogenic activities of YAP and TEAD. The initial discovery and characterization of this inhibitor were reported by Zhang et al. in 2014, highlighting its capability to competitively inhibit the binding of YAP to TEAD with an inhibitory concentration of 25 nM .
The synthesis of YAP-TEAD Inhibitor 1 involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences into functional peptides. This method provides high purity and yield, essential for biological applications.
The synthesis typically begins with a resin-bound amino acid, followed by sequential addition of protected amino acids using coupling reagents. The protection groups are removed at each step to allow for further elongation of the peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
YAP-TEAD Inhibitor 1 is composed of a sequence of 17 amino acids that mimic regions of YAP involved in its interaction with TEAD. The specific sequence contributes to its high binding affinity and selectivity for disrupting this interaction.
The structural analysis reveals that Peptide 17 adopts a conformation that facilitates effective competition with YAP for binding sites on TEAD proteins. Structural studies, including nuclear magnetic resonance spectroscopy and X-ray crystallography, have been employed to elucidate its conformation in complex with target proteins .
The primary reaction involving YAP-TEAD Inhibitor 1 is its binding to the TEAD proteins, which prevents YAP from exerting its transcriptional activity. This inhibition leads to downstream effects on gene expression profiles associated with cell proliferation and survival.
Kinetic studies demonstrate that Peptide 17 binds reversibly to TEAD proteins, allowing for potential modulation of its activity through concentration adjustments. The binding kinetics can be characterized using surface plasmon resonance or fluorescence resonance energy transfer assays.
YAP-TEAD Inhibitor 1 functions by directly competing with YAP for binding to TEAD transcription factors. This competitive inhibition disrupts the formation of the YAP-TEAD complex, which is essential for the transcriptional activation of genes promoting cell growth and survival.
In cellular models, treatment with Peptide 17 results in decreased expression of YAP/TEAD target genes, leading to reduced cell proliferation and increased apoptosis in cancer cells harboring dysregulated Hippo signaling pathways .
YAP-TEAD Inhibitor 1 is typically characterized as a white to off-white powder with good solubility in aqueous solutions at physiological pH. Its stability is influenced by environmental conditions such as temperature and pH.
The molecular weight of Peptide 17 is approximately 2,000 Da, and it has a high degree of purity (>95%) post-synthesis. The compound exhibits stability under standard laboratory conditions but may require careful handling to maintain its functional integrity over time.
YAP-TEAD Inhibitor 1 has significant potential in scientific research and therapeutic applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: